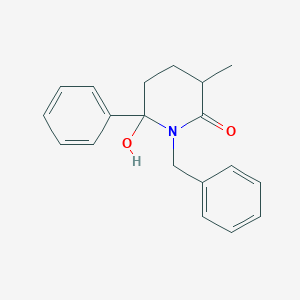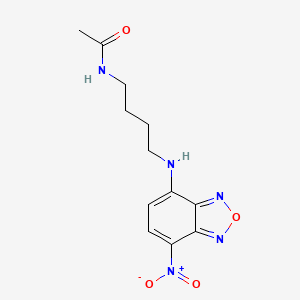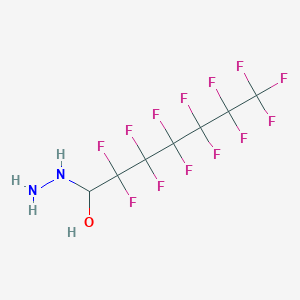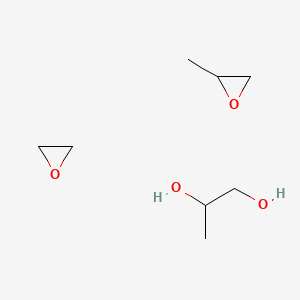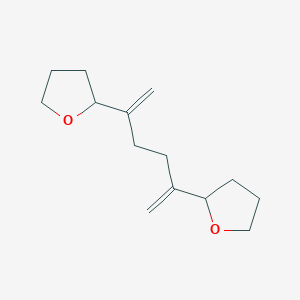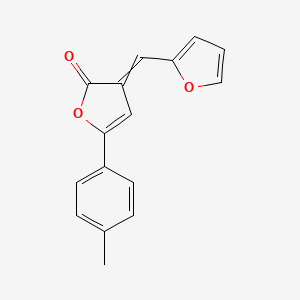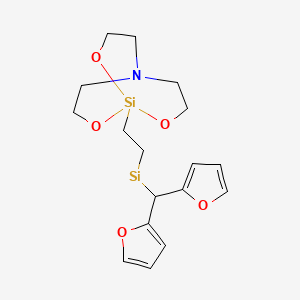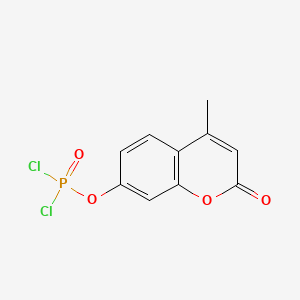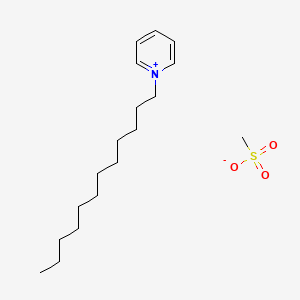
1-Dodecylpyridin-1-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C18H33NO3S. It is a quaternary ammonium salt, where the pyridine nitrogen is substituted with a dodecyl group and paired with a methanesulfonate anion. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium methanesulfonate can be synthesized through the quaternization of pyridine with 1-bromododecane, followed by anion exchange with methanesulfonate. The reaction typically involves heating pyridine with 1-bromododecane at reflux for several hours to form 1-dodecylpyridinium bromide. This intermediate is then treated with methanesulfonic acid or a methanesulfonate salt to exchange the bromide anion with methanesulfonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same quaternization and anion exchange reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, which can replace the methanesulfonate anion.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-dodecylpyridinium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-Dodecylpyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is used in formulations for detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-dodecylpyridin-1-ium methanesulfonate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the pyridinium and methanesulfonate groups interact with polar environments. This amphiphilic nature allows it to reduce surface tension and disrupt cell membranes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Dodecylpyridinium Bromide: Similar structure but with a bromide anion.
1-Dodecyl-4-(1-dodecylpyridin-1-ium-4-yl)imino)methyl)pyridin-1-ium Bromide: A di-cationic surfactant with enhanced corrosion inhibition properties.
Eigenschaften
CAS-Nummer |
63274-79-3 |
|---|---|
Molekularformel |
C18H33NO3S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
1-dodecylpyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C17H30N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IQKAIDAQZFXDEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



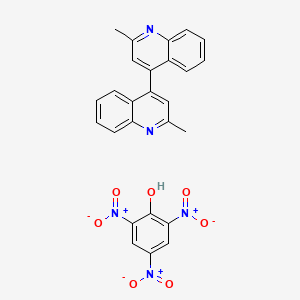
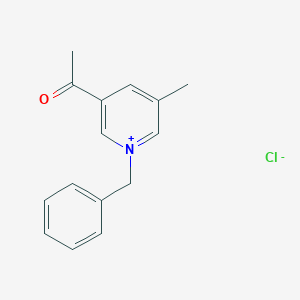
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)
